molecular formula C21H15ClN4OS B12058605 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-15-8

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12058605
CAS No.: 478254-15-8
M. Wt: 406.9 g/mol
InChI Key: HZNLRSGGKJDWLT-OEAKJJBVSA-N
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Description

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with phenoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 4-((3-Phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole

Uniqueness

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorophenyl and phenoxybenzylidene groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

478254-15-8

Molecular Formula

C21H15ClN4OS

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+

InChI Key

HZNLRSGGKJDWLT-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

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